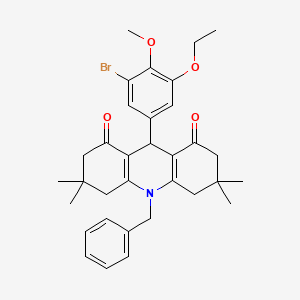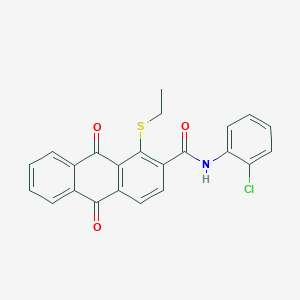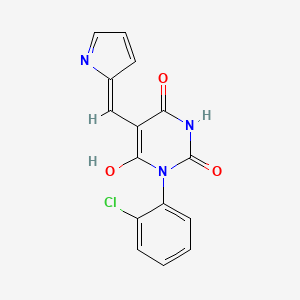
Indazol-4-one, 5,6-dimethyl-2-phenyl-3-pyridin-3-yl-2,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DIMETHYL-2-PHENYL-3-(PYRIDIN-3-YL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-2-PHENYL-3-(PYRIDIN-3-YL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE typically involves multi-step organic reactions. Common starting materials include substituted benzaldehydes, pyridine derivatives, and hydrazines. The reaction conditions often involve:
Condensation reactions: Using catalysts such as acids or bases.
Cyclization reactions: To form the indazole ring structure.
Purification steps: Including recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Quality control: Ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Biology
Enzyme inhibitors: Potential use as inhibitors of specific enzymes.
Receptor modulators: Interaction with biological receptors.
Medicine
Drug development:
Therapeutic agents: Investigated for their therapeutic properties.
Industry
Material science: Potential use in the development of new materials.
Agriculture: Possible applications as agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-PHENYL-3-(PYRIDIN-3-YL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Modulation of receptor activity.
Pathways: Influence on biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Compounds with similar indazole core structures.
Pyridine derivatives: Compounds with pyridine rings.
Uniqueness
Structural features: The specific substitution pattern on the indazole and pyridine rings.
Biological activity: Unique interactions with biological targets.
Properties
Molecular Formula |
C20H19N3O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5,6-dimethyl-2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C20H19N3O/c1-13-11-17-18(20(24)14(13)2)19(15-7-6-10-21-12-15)23(22-17)16-8-4-3-5-9-16/h3-10,12-14H,11H2,1-2H3 |
InChI Key |
BQFAPGKABHKJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NN(C(=C2C(=O)C1C)C3=CN=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B15006523.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B15006529.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15006535.png)
![2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide](/img/structure/B15006537.png)

![1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B15006546.png)
![3-(4-ethoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B15006553.png)
![4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B15006570.png)
![7,7-Dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B15006586.png)
![3-chloro-N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide](/img/structure/B15006592.png)
![3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15006595.png)
![2,2,2-trifluoroethyl 2-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)cyclohexanecarboxylate](/img/structure/B15006602.png)

